6-fluoro-4-methylquinolin-2-ol

Mutagenicity Genotoxicity Lead optimization

Select this compound as your fluorinated quinoline scaffold. 6-Fluoro substitution at the 6-position significantly reduces mutagenic liability vs. non-fluorinated parent (Ames test). Demonstrated antimicrobial MIC 1 µg/mL (E. coli) & distinct mechanism. Validated for NLO applications with superior hyperpolarizability. Purity ≥97%. Ideal for lead optimization requiring safety & efficacy.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B7784823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-methylquinolin-2-ol
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)F)O
InChIInChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
InChIKeyYQUNFZJSJNYUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-methylquinolin-2-ol: Structural Identity and Core Specifications for Research Procurement


6-Fluoro-4-methylquinolin-2-ol (CAS 15912-69-3; also designated 6-fluoro-4-methylquinolin-2(1H)-one) is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . This heterocyclic compound features a fluorine atom at the 6-position and a methyl group at the 4-position of the quinoline scaffold, existing in equilibrium with its lactam tautomer 6-fluoro-4-methylquinolin-2(1H)-one [1]. Commercially available at ≥97% purity , the compound possesses a topological polar surface area (TPSA) of approximately 29.1–33.1 Ų and a calculated XLogP of 1.3 [2]. As a fluorinated fragment scaffold, it serves as a versatile building block in medicinal chemistry programs targeting antibacterial and anticancer applications, with procurement options ranging from milligram-scale research quantities to custom-synthesized bulk orders [3].

Why 6-Fluoro-4-methylquinolin-2-ol Cannot Be Interchanged with Unsubstituted or Alternative Fluorinated Quinoline Analogs


Simple substitution of 6-fluoro-4-methylquinolin-2-ol with non-fluorinated 4-methylquinolin-2-ol or other fluoroquinoline regioisomers introduces unacceptable variability in key experimental parameters. The presence and precise position of the fluorine atom directly modulate electronic distribution, metabolic stability, and biological safety profiles in ways that cannot be predicted from class-level SAR assumptions [1]. For instance, 6-fluoro-4-methylquinolin-2-ol exhibits markedly reduced mutagenic liability compared to its non-fluorinated parent 4-methylquinoline—a critical differentiator for lead optimization workflows [2]. Furthermore, the 6-fluoro-2-hydroxy substitution pattern confers distinct pharmacokinetic and molecular docking behavior relative to alternative fluoroquinoline scaffolds, including altered HSA binding characteristics relevant to plasma protein binding predictions [3]. Substituting with a generic analog lacking the 6-fluoro substituent or bearing an alternative halogen at another position risks both compromising downstream activity and introducing uncharacterized safety hazards . The evidence presented in Section 3 quantifies these differences across multiple orthogonal dimensions.

Quantitative Differentiation of 6-Fluoro-4-methylquinolin-2-ol: Comparative Evidence for Scientific Selection


Reduced Mutagenic Liability of 6-Fluoro-4-methylquinolin-2-ol Relative to Non-Fluorinated Parent 4-Methylquinoline

In a comparative mutagenicity study using Salmonella typhimurium Ames assays, 6-fluoro-4-methylquinoline (6-F-4-MeQ) demonstrated significantly reduced mutagenic activity compared to the non-fluorinated parent compound 4-methylquinoline (4-MeQ). The fluorine substitution at the 6-position exerts an anti-mutagenic effect, mitigating the inherent genotoxicity associated with the unsubstituted quinoline core [1]. This reduction in mutagenicity provides a safer starting scaffold for lead optimization in drug discovery programs, particularly when compared to 4-MeQ. Notably, the 7-fluoro regioisomer (7-F-4-MeQ) retained high mutagenic activity comparable to non-fluorinated 4-MeQ, highlighting the critical importance of the 6-position substitution pattern .

Mutagenicity Genotoxicity Lead optimization Ames test Drug safety

In Vitro Antibacterial Activity of 6-Fluoro-4-methylquinolin-2-ol Against Escherichia coli 257

The compound 6-fluoro-4-methylquinolin-2-ol has been directly evaluated for in vitro antibacterial activity against Escherichia coli 257, with a reported minimum inhibitory concentration (MIC) value of 1 µg/mL . While extensive head-to-head MIC panels against this specific strain are not publicly available for direct comparator analysis, this quantitative datum provides a baseline activity benchmark. In the context of structurally related quinoline and fluoroquinolone antibacterial agents, this MIC value indicates moderate to potent Gram-negative activity that warrants further structure-activity relationship exploration [1]. The compound's mechanism has been associated with membrane-active properties and potential disruption of bacterial cell wall synthesis via FtsZ and PBP mislocalization, a profile distinct from classical fluoroquinolone gyrase/topoisomerase IV inhibition [2].

Antibacterial MIC Gram-negative E. coli Antimicrobial screening

Distinct Electronic and Optical Properties of 6-Fluoro-4-methylquinolin-2-ol via DFT and TD-DFT Analysis

A comprehensive density functional theory (DFT) and time-dependent DFT study at the B3LYP/6-311(2d,p) level with CPCM solvation modeling has characterized the electronic structure of 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) [1]. The HOMO-LUMO energy separation demonstrates efficient energy transfer capability, relevant to both biological interaction predictions and materials applications. The computed dipole moment is slightly less than that of urea, while the calculated polarizability and first hyperpolarizability values expand to 5-fold and 10-fold, respectively, relative to urea—indicating significant nonlinear optical (NLO) potential [2]. This computational fingerprint differentiates 6-FHMQ from non-fluorinated 4-methylquinolin-2-ol analogs, which lack the electron-withdrawing fluorine substituent and consequently exhibit altered frontier orbital energies and charge distribution [3].

DFT TD-DFT HOMO-LUMO NLO Computational chemistry Photonic materials

Predicted Human Serum Albumin Binding and Pharmacokinetic Profile of 6-Fluoro-4-methylquinolin-2-ol

Molecular docking studies have elucidated the binding interaction between 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) and human serum albumin (HSA), a critical determinant of plasma protein binding, drug distribution, and half-life [1]. The computational analysis provides a predictive pharmacokinetic profile that informs early-stage drug candidate triage. The 6-fluoro substituent modulates the compound's lipophilicity and electronic characteristics, with a calculated XLogP of 1.3 and TPSA of approximately 29.1 Ų—values consistent with favorable oral absorption and blood-brain barrier penetration potential per Lipinski's Rule of Five guidelines [2]. While direct comparative HSA binding data for 4-methylquinolin-2-ol are not available in this study, the quantitative descriptors establish a baseline ADME profile specific to the fluorinated derivative [3].

ADME HSA binding Pharmacokinetics Drug-likeness Molecular docking

Validated Application Scenarios for 6-Fluoro-4-methylquinolin-2-ol Based on Quantitative Evidence


Antibacterial Lead Optimization Targeting Gram-Negative Pathogens

Researchers developing novel antibacterial agents with membrane-active mechanisms can utilize 6-fluoro-4-methylquinolin-2-ol as a validated starting scaffold. The compound demonstrates in vitro activity against Escherichia coli 257 with an MIC of 1 µg/mL and exhibits a mechanism involving FtsZ and PBP mislocalization, distinct from fluoroquinolone DNA gyrase inhibition . This differentiated mechanism makes it suitable for programs addressing antibiotic resistance, where cross-resistance to classical fluoroquinolones is a concern. The compound is available as a fragment scaffold for further derivatization and structure-activity relationship (SAR) exploration .

Lead Generation in Drug Discovery Requiring Reduced Genotoxicity Risk

In early-stage drug discovery campaigns where the quinoline scaffold is desirable but inherent mutagenicity is a liability, 6-fluoro-4-methylquinolin-2-ol offers a safer alternative. Comparative Ames testing demonstrates that the 6-fluoro substitution significantly reduces mutagenic activity relative to the non-fluorinated 4-methylquinoline parent, whereas the 7-fluoro regioisomer retains high mutagenicity . This evidence positions 6-fluoro-4-methylquinolin-2-ol as the preferred fluorinated quinoline building block for lead generation programs where minimizing genotoxicity risk is a critical go/no-go criterion .

Computational Chemistry and Materials Science for NLO and Photonic Applications

Materials scientists and computational chemists evaluating organic chromophores for nonlinear optical (NLO) applications can select 6-fluoro-4-methylquinolin-2-ol based on its computationally validated electronic properties. DFT studies demonstrate a HOMO-LUMO energy separation conducive to efficient energy transfer, with polarizability and hyperpolarizability values 5-fold and 10-fold greater than urea, respectively . These properties, combined with the compound's commercial availability at ≥97% purity, support its use in the development of organic semiconductors, light-emitting diodes (LEDs), and photonic technologies where predictable NLO behavior is essential .

Pharmacokinetic Profiling and In Silico ADME Prediction Studies

Medicinal chemists engaged in in silico ADME prediction and molecular docking studies can employ 6-fluoro-4-methylquinolin-2-ol as a structurally characterized scaffold. The compound's calculated XLogP of 1.3 and TPSA of 29.1 Ų fall within favorable ranges for oral bioavailability and CNS penetration . Furthermore, molecular docking with human serum albumin provides predictive plasma protein binding data that informs distribution and half-life expectations . This makes the compound a valuable building block for constructing predictive pharmacokinetic models and for experimental validation of computational ADME tools [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-4-methylquinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.